2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl groups, an acetohydrazide moiety, and a hydroxy-iodophenyl group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2-(2,6-dimethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The final compound is obtained by condensing 2-(2,6-dimethylphenoxy)acetohydrazide with 4-hydroxy-3-iodobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: The iodine atom in the hydroxy-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The phenolic hydroxyl group may participate in hydrogen bonding, while the imine and hydrazide moieties can form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the hydroxy-iodophenyl group, making it less complex.
4-hydroxy-3-iodobenzaldehyde: Contains the hydroxy-iodophenyl group but lacks the acetohydrazide moiety.
2-(2,6-dimethylphenoxy)ethanol: Similar phenoxy group but different functional groups.
Uniqueness
The uniqueness of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17IN2O3 |
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Molecular Weight |
424.23 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17IN2O3/c1-11-4-3-5-12(2)17(11)23-10-16(22)20-19-9-13-6-7-15(21)14(18)8-13/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChI Key |
BZPAZFCIZTWNDJ-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)I |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)O)I |
Origin of Product |
United States |
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